molecular formula C8H10BrNO2 B13655349 2-(Bromomethyl)-4,6-dimethoxypyridine

2-(Bromomethyl)-4,6-dimethoxypyridine

Cat. No.: B13655349
M. Wt: 232.07 g/mol
InChI Key: XOEHZMMEYQJWHL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,6-dimethoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position of the pyridine ring and two methoxy groups at the fourth and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4,6-dimethoxypyridine typically involves the bromination of 4,6-dimethoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reacting the starting materials can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4,6-dimethoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,6-dimethoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4,6-dimethoxypyridine is unique due to the presence of both bromomethyl and methoxy groups, which provide distinct reactivity and electronic properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(bromomethyl)-4,6-dimethoxypyridine

InChI

InChI=1S/C8H10BrNO2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5H2,1-2H3

InChI Key

XOEHZMMEYQJWHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)CBr

Origin of Product

United States

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